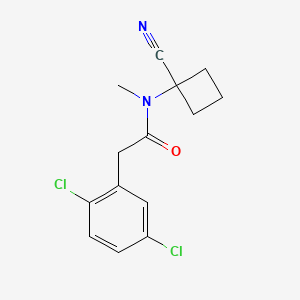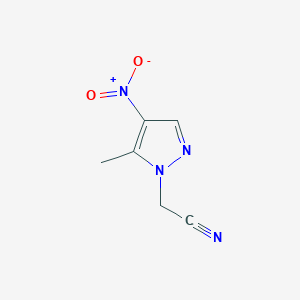![molecular formula C18H17F2N5OS B2536833 2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide CAS No. 897614-43-6](/img/structure/B2536833.png)
2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide is a useful research compound. Its molecular formula is C18H17F2N5OS and its molecular weight is 389.42. The purity is usually 95%.
BenchChem offers high-quality 2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Insecticides
Research has shown that compounds with unique chemical structures, such as Flubendiamide, exhibit strong insecticidal activity, particularly against lepidopterous pests. The unique structure, featuring novel substituents like a heptafluoroisopropyl group and a sulfonylalkyl group, contributes to its high efficacy and safety for non-target organisms. This suggests that derivatives of the chemical may have potential applications in the development of novel insecticides as part of integrated pest management programs (Tohnishi et al., 2005).
Advanced Material Synthesis
Compounds with complex structures, including those related to 2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide, can be integral in synthesizing new materials with desirable properties. For instance, aromatic polyimides with pendent fluorenamide moieties, synthesized from diamine monomers containing fluorene units, demonstrate high thermal stability and solubility in common solvents, indicating their suitability for advanced technological applications (Rafiee & Golriz, 2014).
Anticancer Research
Studies on Schiff’s bases containing thiadiazole scaffolds and benzamide groups have shown promising in vitro anticancer activity against several human cancer cell lines. This highlights the potential of structurally complex benzamide derivatives in the development of new anticancer drugs, demonstrating the broad applicability of such compounds in medical research (Tiwari et al., 2017).
Chemical Synthesis and Drug Development
The efficient synthesis of complex benzamide derivatives, such as those involving microwave-assisted Fries rearrangement, underscores their utility in chemical synthesis and drug development. These processes allow for the creation of molecules with potential applications in pharmaceuticals, including as intermediates in the synthesis of more complex therapeutic agents (Moreno-Fuquen et al., 2019).
Luminescence Sensing
Lanthanide-organic frameworks utilizing dimethylphenyl imidazole dicarboxylate-based structures have been shown to exhibit selective sensitivity to benzaldehyde-based derivatives. This indicates the potential of similar compounds for the development of novel fluorescence sensors, useful in various analytical and diagnostic applications (Shi et al., 2015).
Propiedades
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5OS/c1-11-7-8-13(9-12(11)2)25-16(22-23-24-25)10-21-17(26)14-5-3-4-6-15(14)27-18(19)20/h3-9,18H,10H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNUVDAZSQCQNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3SC(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

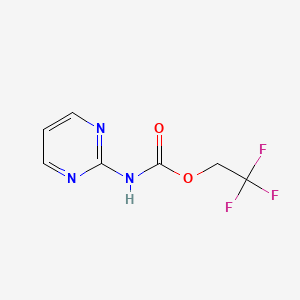
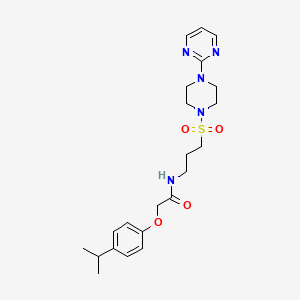
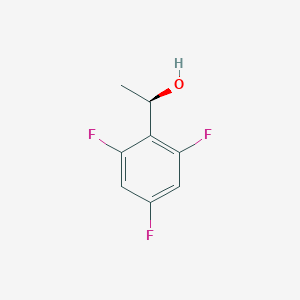
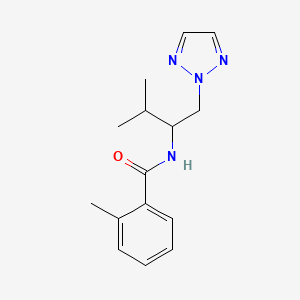
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2536755.png)


![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2536763.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2536764.png)

![3-[1-(2-Chloropropanoyl)piperidin-3-yl]-N-ethyl-1-phenylpyrazole-4-carboxamide](/img/structure/B2536767.png)
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2536768.png)
